molecular formula C10H20N2O3 B3393141 tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate CAS No. 1932066-52-8

tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate

Cat. No.: B3393141
CAS No.: 1932066-52-8
M. Wt: 216.28 g/mol
InChI Key: PIGDOXPNNMFBNA-HTQZYQBOSA-N
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Description

tert-Butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxypyrrolidine ring, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable methoxypyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of carbamates with biological molecules. It is also used in the development of enzyme inhibitors and other bioactive compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate is unique due to the presence of the methoxypyrrolidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents or ring structures .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDOXPNNMFBNA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
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tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
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tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
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tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
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tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate

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